molecular formula C13H12FN3O5 B5696356 5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione CAS No. 5728-05-2

5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B5696356
CAS No.: 5728-05-2
M. Wt: 309.25 g/mol
InChI Key: HUVCQYKPBBODTJ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a methoxy group, a nitro group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration: Introduction of the nitro group into the benzyl ring.

    Methoxylation: Addition of the methoxy group to the benzyl ring.

    Fluorination: Introduction of the fluorine atom into the pyrimidine ring.

    Cyclization: Formation of the pyrimidine ring structure.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, and fluorinating agents for fluorination. The final cyclization step often involves heating and the use of catalysts to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluorine atom can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its activity, influencing its binding to enzymes and receptors. The compound can interfere with cellular processes by inhibiting key enzymes or disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1-(4-methoxy-3-nitrobenzyl)-3-pentyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a pentyl group instead of a methyl group.

    5-Fluoro-1-(4-methoxy-3-nitrobenzyl)-3-ethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and nitro groups contribute to its potential biological activity.

Properties

IUPAC Name

5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O5/c1-15-12(18)9(14)7-16(13(15)19)6-8-3-4-11(22-2)10(5-8)17(20)21/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVCQYKPBBODTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357204
Record name ZINC00380797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5728-05-2
Record name ZINC00380797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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